4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S3/c1-24(2,3)15-8-6-14(7-9-15)21(30)32-18-12-31-16(11-17(18)28)13-34-23-27-26-22(35-23)25-20(29)19-5-4-10-33-19/h4-12H,13H2,1-3H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLWYFGJTWXNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate typically involves multiple steps, including the formation of the thiadiazole ring, the attachment of the thiophene and benzoate groups, and the construction of the pyran ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- The compound has shown significant potential as an antimicrobial agent. Studies indicate that derivatives containing thiophene and thiadiazole rings exhibit strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of amido or imino side chains is crucial for enhancing antimicrobial efficacy, suggesting a structure-activity relationship that can be further explored in drug design.
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Anticancer Properties :
- Preliminary research indicates that this compound may act as an anticancer agent. Its ability to inhibit cancer cell proliferation has been observed in vitro, particularly against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways critical for tumor growth.
-
Dual Activity :
- The unique combination of functional groups allows the compound to potentially serve dual roles as both antimicrobial and anticancer agents. This dual functionality is particularly advantageous in developing multi-target drugs that can address complex diseases like cancer with concurrent infections .
Synthesis and Derivatization
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate typically involves multi-step organic synthesis techniques:
- Condensation Reactions : Involves the reaction between thiophene derivatives and thiadiazole under dehydrating conditions to form intermediates.
- Thioetherification : Formation of thioether bonds linking different moieties.
- Esterification : Attaching benzoate groups via ester linkages under controlled temperatures (60–80°C) using catalysts like p-toluenesulfonic acid.
Case Study 1: Antimicrobial Testing
A series of derivatives based on the core structure were synthesized and tested against various bacterial strains. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Evaluation
In vitro studies involving cancer cell lines revealed that specific derivatives of this compound induced apoptosis at lower concentrations than traditional chemotherapeutics. Further studies are warranted to explore the underlying mechanisms and optimize these compounds for clinical use .
Mechanism of Action
The mechanism of action of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Thiophene Carboxamide Derivatives
- Compound 7b/c (): Features a thiophene-triazepine scaffold with carboxamide groups. While sharing the thiophene-carboxamide moiety, it lacks the pyran and thiadiazole rings, instead incorporating a triazepine system. This difference reduces rigidity compared to the target compound .
- Compound 5a-c (): Contains a thieno[3,2-d]pyrimidine core with sulfonamide substituents. The pyrimidine ring is structurally distinct from the pyran in the target, but both systems exhibit conjugated π-electron networks that may influence binding affinity .
Thiadiazole-Containing Compounds
- Compound 6d (): Incorporates a 1,3,4-thiadiazine ring linked to a pyrazole-carboxamide. The thiadiazine ring differs from the thiadiazole in the target by an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity .
- Compound 6 (): A benzothiazolopyridine derivative with a thioxo group. The fused thiazole-pyridine system contrasts with the pyran-thiadiazole combination in the target, impacting solubility and steric profile .
Key Structural Divergence
The target compound’s 4-(tert-butyl)benzoate group is unique among analogs, which often feature smaller substituents (e.g., methoxy, chloro, or methyl groups).
Amide Bond Formation
- The target’s thiophene-2-carboxamido group likely employs coupling agents like EDC/HOBt, as seen in the synthesis of Compound 6d () and Compound 7b/c (). These methods ensure regioselective amidation with yields >75% .
- Thioether Linkage : The methylthio group bridging the pyran and thiadiazole rings may be formed via nucleophilic substitution, analogous to the synthesis of Compound 6 (), which uses thiobarbituric acid to introduce sulfur-containing groups .
Esterification
Physico-Chemical Properties
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate is a complex synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological effects, supported by relevant research findings and data.
Structural Characteristics
This compound features a unique combination of functional groups, including:
- Pyran ring
- Thiadiazole moiety
- Benzoate group
The intricate structure contributes to its diverse chemical reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 492.57 g/mol .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyran ring and the incorporation of the thiadiazole moiety. The general pathway can be summarized as follows:
- Formation of Thiadiazole : The initial step involves the synthesis of a thiadiazole derivative.
- Pyran Ring Formation : Subsequently, a pyran ring is constructed through cyclization reactions.
- Final Coupling : The final step involves the coupling of the benzoate moiety to form the complete structure.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
Antimicrobial Activity
The presence of the thiadiazole and pyran structures in this compound suggests potential antimicrobial properties. Studies have shown that derivatives containing these moieties can inhibit bacterial growth effectively .
Antitumor Properties
Compounds featuring thiadiazole rings have been linked to antitumor activity. For instance, related thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves interference with cellular pathways critical for tumor growth.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated various derivatives of thiadiazole and found that certain modifications enhanced their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Another investigation focused on the cytotoxicity of similar compounds against human cancer cell lines, revealing significant inhibition at micromolar concentrations .
- Enzyme Inhibition : Research on enzyme kinetics indicated that some derivatives exhibited IC50 values in the nanomolar range against AChE, suggesting strong inhibitory potential compared to known drugs like donepezil .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Thiophenecarboxamide) Derivatives | Contains thiophene moiety | Antimicrobial properties |
| Pyran-based Antifungal Agents | Pyran ring structure | Antifungal activity |
| Benzothiazole Derivatives | Similar heterocyclic framework | Cytotoxicity against tumor cells |
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis of structurally related thiadiazole and pyran derivatives (e.g., ) suggests refluxing in ethanol or DMF with reaction times ranging from 7–20 hours. For example, coupling reactions involving thiophene-2-carboxamide derivatives often require anhydrous conditions and temperatures of 80–100°C. Purification is typically achieved via crystallization using ethanol/water (4:1) or DMF, yielding products with 65–76% efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-S-C at ~680 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent environments, such as tert-butyl protons (δ 1.3 ppm) and pyran ring carbons. Mass spectrometry (MS) confirms molecular weight (e.g., M⁺ peaks) .
Q. How can purification challenges be addressed for this hydrophobic compound?
Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates impurities. For crystalline products, slow evaporation from DMF/water mixtures improves purity, as demonstrated in thiadiazole derivative isolations .
Advanced Research Questions
Q. How can discrepancies in NMR data for the thiadiazole moiety be resolved?
Overlapping signals in aromatic regions may arise from conformational flexibility. Variable-temperature NMR or 2D techniques (e.g., HSQC, HMBC) can differentiate proton environments. Comparative analysis with synthesized analogs (e.g., ) provides reference shifts for assignments .
Q. What computational strategies predict biological activity for this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO gaps) to assess reactivity. Molecular docking against bacterial enzyme targets (e.g., DNA gyrase) identifies potential binding modes, as shown in studies on thiadiazine derivatives with antibacterial activity .
Q. How do substituents on the thiophene ring influence bioactivity?
Structure-activity relationship (SAR) studies require synthesizing analogs with modified substituents (e.g., nitro, methoxy groups) and testing against bacterial/viral models. For instance, highlights enhanced antibacterial activity in derivatives with electron-withdrawing groups on aromatic rings .
Q. What methodologies assess stability under pharmacological conditions?
Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring detects degradation products. pH-dependent stability is evaluated by incubating the compound in buffers (pH 1–9) and analyzing via LC-MS .
Data Contradiction Analysis
Q. How should conflicting spectral data between synthetic batches be addressed?
Reproducibility issues may stem from trace solvents or polymorphic forms. Re-crystallization under controlled conditions (e.g., slow cooling) ensures consistent crystal packing. Single-crystal X-ray diffraction provides definitive structural validation, as applied to triazepine derivatives in .
Q. Why do similar synthetic routes yield varying melting points?
Polymorphism or residual solvents (e.g., DMF) can alter melting points. Thermogravimetric analysis (TGA) identifies solvent retention, while differential scanning calorimetry (DSC) distinguishes polymorphic forms .
Experimental Design
Q. How to design a protocol for in vitro cytotoxicity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
